5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid
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Overview
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the thiophene ring, which is functionalized to introduce the carboxylic acid group. The Fmoc-protected amino group is then introduced through a series of reactions involving the appropriate reagents and catalysts. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for Fmoc deprotection. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc-protected amino group can be deprotected to reveal a free amino group, which can then form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a pyrazole ring instead of a thiophene ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a butanoic acid moiety instead of a thiophene ring.
Uniqueness
The uniqueness of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid lies in its combination of a thiophene ring with an Fmoc-protected amino group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Properties
CAS No. |
476362-79-5 |
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Molecular Formula |
C21H17NO4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)13-9-14(27-12-13)10-22-21(25)26-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,12,19H,10-11H2,(H,22,25)(H,23,24) |
InChI Key |
QBXNPZGCIYDPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CS4)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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